molecular formula C14H13NO3 B12049103 6-(2,5-Dimethoxyphenyl)nicotinaldehyde

6-(2,5-Dimethoxyphenyl)nicotinaldehyde

Cat. No.: B12049103
M. Wt: 243.26 g/mol
InChI Key: KBANKAHOVCBWLE-UHFFFAOYSA-N
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Description

6-(2,5-Dimethoxy-phenyl)-pyridine-3-carbaldehyde, AldrichCPR is a chemical compound known for its unique structure and properties. It is characterized by the presence of a pyridine ring substituted with a 2,5-dimethoxyphenyl group and an aldehyde functional group at the 3-position. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethoxy-phenyl)-pyridine-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and a suitable pyridine derivative.

    Condensation Reaction: The key step involves a condensation reaction between the 2,5-dimethoxybenzaldehyde and the pyridine derivative under controlled conditions.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethoxy-phenyl)-pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: The major product is 6-(2,5-dimethoxy-phenyl)-pyridine-3-carboxylic acid.

    Reduction: The major product is 6-(2,5-dimethoxy-phenyl)-pyridine-3-methanol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

6-(2,5-Dimethoxy-phenyl)-pyridine-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,5-dimethoxy-phenyl)-pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxy groups may also contribute to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethoxy-phenyl)-piperazine: This compound shares the 2,5-dimethoxyphenyl group but has a piperazine ring instead of a pyridine ring.

    (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one: This compound has a similar phenyl group but a different core structure.

Uniqueness

6-(2,5-Dimethoxy-phenyl)-pyridine-3-carbaldehyde is unique due to its specific combination of a pyridine ring with a 2,5-dimethoxyphenyl group and an aldehyde functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

6-(2,5-dimethoxyphenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C14H13NO3/c1-17-11-4-6-14(18-2)12(7-11)13-5-3-10(9-16)8-15-13/h3-9H,1-2H3

InChI Key

KBANKAHOVCBWLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC=C(C=C2)C=O

Origin of Product

United States

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